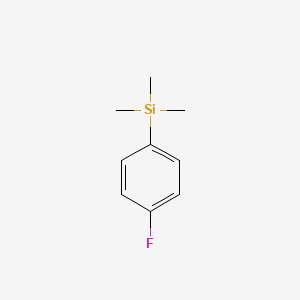

1-Fluoro-4-(trimethylsilyl)benzene

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organosilicon compounds containing aromatic systems. The preferred International Union of Pure and Applied Chemistry name for this compound is (4-fluorophenyl)-trimethylsilane, which emphasizes the silicon center as the primary functional group with the fluorinated aromatic ring as a substituent. This naming convention aligns with standard practices where the trimethylsilyl group is treated as the principal functional moiety when attached to aromatic systems.

Alternative systematic names documented in chemical databases include this compound, which follows the substituent-based nomenclature approach commonly employed in aromatic chemistry. The European Community Number 621-877-1 and the DSSTox Substance Identifier DTXSID40196532 provide additional regulatory and toxicological database identifications for this compound. Chemical literature also recognizes several synonymous designations including 4-Fluorophenyltrimethylsilane, Silane, (4-fluorophenyl)trimethyl-, and para-Fluorophenyltrimethylsilane, reflecting various naming perspectives based on functional group priority.

The systematic approach to naming this compound demonstrates the complexity inherent in organosilicon chemistry nomenclature, where both traditional aromatic naming conventions and modern organometallic nomenclature systems intersect. The trimethylsilyl group, represented as -Si(CH₃)₃, constitutes a significant organometallic substituent that influences both the chemical behavior and the naming priority of the overall molecular structure.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₉H₁₃FSi accurately represents the atomic composition of this compound, with a molecular weight of 168.28 atomic mass units. This formula encompasses nine carbon atoms forming the aromatic ring and the three methyl groups attached to silicon, thirteen hydrogen atoms distributed across the methyl groups and the aromatic ring, one fluorine atom, and one silicon atom. The compound exhibits a specific connectivity pattern that eliminates several potential structural isomers while defining its unique chemical identity.

Structural isomerism considerations for this molecular formula reveal multiple possible arrangements of the fluorine and trimethylsilyl substituents on the benzene ring. The para-substitution pattern (1,4-disubstitution) represents one of three possible constitutional isomers, with ortho (1,2) and meta (1,3) arrangements constituting alternative isomeric forms. The para configuration exhibits the highest symmetry among these possibilities, resulting in distinct physical and chemical properties compared to its positional isomers.

The molecular structure demonstrates characteristic features of both fluoroaromatic compounds and organosilicon chemistry. The presence of the electronegative fluorine atom creates an electron-deficient aromatic system, while the trimethylsilyl group introduces steric bulk and electron-donating characteristics. This combination of electronic effects results in unique reactivity patterns that distinguish this compound from other members of the aryltrimethylsilane family.

Monoisotopic mass calculations indicate a precise value of 168.077055 atomic mass units, reflecting the specific isotopic composition of the constituent elements. This precise mass determination proves essential for mass spectrometric identification and analytical characterization procedures used in both synthetic and analytical chemistry applications.

Crystallographic Data and Bonding Characteristics

Crystallographic investigations of this compound reveal important structural parameters that define its solid-state organization and bonding characteristics. The density of 0.951 grams per cubic centimeter at 20 degrees Celsius indicates a relatively compact molecular packing arrangement in the solid state. This density value falls within the typical range for fluorinated organosilicon compounds and reflects the influence of both the silicon atom and the fluorine substituent on the overall molecular volume.

The boiling point range of 168-170 degrees Celsius at 1 Torr pressure provides important thermodynamic information about intermolecular interactions and molecular stability. This relatively moderate boiling point suggests limited intermolecular hydrogen bonding or dipolar interactions, consistent with the presence of the nonpolar trimethylsilyl group and the modest polarity contributed by the carbon-fluorine bond. Comparative analysis with related aryltrimethylsilane derivatives indicates that fluorine substitution increases the boiling point relative to the unsubstituted phenyltrimethylsilane analogue.

Bond length determinations from X-ray crystallographic studies of related organosilicon compounds provide important reference data for understanding the structural characteristics of this compound. The silicon-carbon bonds in trimethylsilyl groups typically exhibit lengths in the range of 1.87-1.89 Angstroms, while the silicon-carbon bond connecting the trimethylsilyl group to the aromatic ring generally measures approximately 1.85-1.87 Angstroms. These bond lengths reflect the tetrahedral geometry around the silicon center and the sp³ hybridization of the silicon atom.

The aromatic carbon-fluorine bond length in fluorobenzene derivatives typically measures approximately 1.36 Angstroms, representing one of the shortest and strongest carbon-halogen bonds in organic chemistry. This short bond length contributes to the stability of the fluoroaromatic system and influences the electron distribution throughout the aromatic ring system, affecting both the chemical reactivity and the physical properties of the compound.

Comparative Analysis with Related Aryltrimethylsilane Derivatives

Comparative analysis of this compound with related aryltrimethylsilane derivatives reveals significant structure-property relationships that illuminate the influence of substituent effects on molecular behavior. Phenyltrimethylsilane, the unsubstituted parent compound with Chemical Abstracts Service number 768-32-1, exhibits a molecular weight of 150.29 atomic mass units and a boiling point of 168-170 degrees Celsius. The addition of the fluorine substituent in the para position increases the molecular weight to 168.28 atomic mass units while maintaining a similar boiling point range, indicating minimal impact on intermolecular interactions.

The density comparison between this compound (0.951 grams per cubic centimeter) and phenyltrimethylsilane (0.873 grams per cubic centimeter) demonstrates the significant impact of fluorine substitution on molecular packing. The increased density reflects the higher atomic weight of fluorine compared to hydrogen and potentially altered intermolecular interactions resulting from the introduction of the carbon-fluorine dipole.

1,4-Bis(trimethylsilyl)benzene, with molecular formula C₁₂H₂₂Si₂ and molecular weight 222.47 atomic mass units, represents an important comparative compound featuring two trimethylsilyl substituents in para positions. This compound demonstrates the effect of multiple silicon substitution on aromatic systems and provides insights into the electronic and steric effects of trimethylsilyl groups. The significantly higher molecular weight and altered physical properties of the bis-substituted derivative highlight the additive effects of multiple organosilicon substituents.

Comparative reactivity studies documented in synthetic organic chemistry literature indicate that this compound exhibits enhanced electrophilic character compared to the unsubstituted phenyltrimethylsilane due to the electron-withdrawing effect of the fluorine substituent. This electronic modification influences both the aromatic substitution patterns and the stability of the trimethylsilyl group under various reaction conditions, making it a valuable synthetic intermediate for further chemical transformations.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₉H₁₃FSi | 168.28 | 0.951 | 168-170 |

| Phenyltrimethylsilane | C₉H₁₄Si | 150.29 | 0.873 | 168-170 |

| 1,4-Bis(trimethylsilyl)benzene | C₁₂H₂₂Si₂ | 222.47 | - | - |

Propiedades

IUPAC Name |

(4-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFVPRKXHZBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196532 | |

| Record name | Silane, (4-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-17-4 | |

| Record name | 1-Fluoro-4-(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (4-fluorophenyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (4-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-4-(trimethylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Experimental Procedure:

- Starting Material : A 0.10 M solution of 2-(trimethylsilyl)phenyl nonaflate in THF.

- Reagent : Bu₄NF (t-BuOH) at a concentration of 0.22 M.

- Reaction Conditions :

- Continuous flow reactor setup with dual syringe pumps set to a flow rate of 5 mL/min.

- Residence time: approximately 9.7 seconds.

- Workup :

- The crude reaction mixture is collected into a test tube containing saturated NH₄Cl solution.

- Extraction with hexane followed by washing with water.

- Organic phase dried over anhydrous Na₂SO₄, filtered, and solvent removed under reduced pressure.

- Purification : Silica gel flash column chromatography using hexane or mixtures of hexane and EtOAc as eluents.

Yield:

The fluorinated product is obtained in high purity after chromatography.

Synthesis via Trialkylsilyl Precursors

Another approach involves the use of trialkylsilyl derivatives as precursors for fluorination reactions:

Experimental Procedure:

- Starting Material : 2-(trialkylsilyl)phenyl derivatives.

- Reaction Conditions :

- Anhydrous THF solution heated to 60°C.

- Addition of Bu₄NF (t-BuOH) quickly under nitrogen atmosphere.

- Workup :

- Cooling the reaction mixture to room temperature.

- Passing through silica gel using EtOAc as eluent.

- Purification : Similar to the previous method, employing silica gel chromatography.

Notes:

This method is particularly useful for synthesizing fluorinated aromatic compounds with trimethylsilyl groups.

General Synthetic Approach Using Trimethylsilylation

Trimethylsilylation reactions are commonly employed to introduce the trimethylsilyl group into aromatic rings. These reactions typically involve:

Experimental Procedure:

- Starting Material : Aromatic compounds with reactive halogen groups (e.g., bromobenzene derivatives).

- Reagents :

- Me₃SiCl (trimethylchlorosilane).

- Magnesium reagents (MgR).

- Reaction Conditions :

- Conducted in THF at room temperature.

- Workup and Purification :

- Extraction and drying steps similar to those described above.

Limitations:

Yield reproducibility can be challenging due to variations in the surface structure of magnesium reagents.

Comparison Table for Preparation Methods

| Method | Starting Material | Reagents | Reaction Conditions | Purification | Yield/Remarks |

|---|---|---|---|---|---|

| Microflow Fluorination | 2-(trimethylsilyl)phenyl nonaflate | Bu₄NF (t-BuOH) | Continuous flow reactor | Silica gel chromatography | High yield; efficient |

| Trialkylsilyl Precursor Fluorination | Trialkylsilyl phenyl derivatives | Bu₄NF (t-BuOH) | Heated THF solution | Silica gel chromatography | Reliable; nitrogen atmosphere required |

| Trimethylsilylation Approach | Bromobenzene derivatives | Me₃SiCl, MgR | Room temperature in THF | Extraction + chromatography | Reproducibility issues |

Key Observations

- The microflow reactor method is highly efficient due to precise control over reaction time and mixing conditions.

- Trialkylsilylation techniques provide flexibility but require careful handling of reagents under inert atmospheres.

- Trimethylsilylation reactions are versatile but may suffer from yield variability depending on reagent quality and reaction setup.

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoro-4-(trimethylsilyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids or other derivatives.

Reduction Reactions: Reduction of the fluoro group can yield benzene derivatives with different substitution patterns.

Common Reagents and Conditions:

Substitution: Organolithium reagents, Grignard reagents, and transition metal catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

- Fluoro-substituted benzoic acids

- Trimethylsilyl-substituted benzene derivatives

- Various substituted benzene compounds depending on the reaction conditions .

Aplicaciones Científicas De Investigación

Synthetic Routes

1-Fluoro-4-(trimethylsilyl)benzene can be synthesized through several methods. A common approach involves the reaction of 4-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate substitution reactions.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors and refined reaction conditions enhance yield and efficiency, while purification processes like distillation or recrystallization ensure high purity of the final product .

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its ability to participate in nucleophilic and electrophilic substitution reactions makes it a versatile building block in organic synthesis.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a probe in biochemical assays. Its reactivity allows for the exploration of various biochemical pathways, contributing to a better understanding of enzyme functions.

Medicine

The compound is investigated for its potential use in drug development. It acts as a building block for pharmaceuticals, particularly those targeting specific biological pathways or mechanisms. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with tailored properties. Its unique reactivity profile enables the synthesis of advanced materials for various applications, including coatings and adhesives.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various chemical transformations:

- Fluorination Reactions : Research has shown that this compound can be effectively utilized in microflow fluorination processes to synthesize fluorinated aromatic compounds with high yields .

- Biochemical Probes : Studies indicate its application as a biochemical probe in enzyme assays, helping elucidate enzyme mechanisms through specific interactions with target enzymes.

- Pharmaceutical Development : Investigations into its role as a building block for drug molecules have revealed promising results in enhancing metabolic stability and efficacy in preclinical models .

These findings underscore the compound's significance across multiple domains within scientific research.

Mecanismo De Acción

The mechanism of action of 1-Fluoro-4-(trimethylsilyl)benzene involves its interaction with various molecular targets and pathways. The fluoro group imparts high reactivity, allowing the compound to participate in nucleophilic and electrophilic substitution reactions. The trimethylsilyl group enhances the compound’s stability and solubility, facilitating its use in diverse chemical processes .

Comparación Con Compuestos Similares

- 1-Fluoro-4-(trimethylsilyl)benzene

- 1-Fluoro-4-(trifluoromethyl)benzene

- This compound derivatives with different substitution patterns .

Uniqueness: this compound is unique due to its specific substitution pattern, which combines the properties of both fluoro and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Actividad Biológica

1-Fluoro-4-(trimethylsilyl)benzene (CAS No. 455-17-4) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features, including the presence of a fluorine atom and a trimethylsilyl group, contribute to its distinct biological activities and reactivity. This article aims to explore the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃FSi. The incorporation of fluorine into the aromatic system can significantly influence its biological properties due to the following reasons:

- Steric Effects : Fluorine can mimic hydrogen, affecting interactions at enzyme active sites.

- Electronegativity : The high electronegativity of fluorine alters the reactivity and stability of functional groups.

- Metabolic Stability : The C-F bond is strong, often leading to reduced metabolic degradation compared to hydrocarbons .

Biological Activity

Research indicates that fluorinated compounds like this compound exhibit various biological activities, including:

Table 1: Comparison of Biological Activities of Fluorinated Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Fluorobenzylamine | Enzyme Inhibition | |

| Fluorinated Phenols | Antioxidant |

The mechanisms through which this compound exerts its biological effects may include:

- Interaction with Enzymes : The presence of the trimethylsilyl group may enhance lipophilicity, allowing better membrane penetration and interaction with lipid membranes or enzyme active sites.

- Reactivity with Nucleophiles : Fluorinated compounds often exhibit increased reactivity towards nucleophiles due to the polar nature of the C-F bond.

Case Studies

Several studies have investigated the biological implications of fluorinated compounds similar to this compound:

- Antimicrobial Studies : Research conducted on various fluorinated benzene derivatives demonstrated their ability to inhibit the growth of specific bacterial strains. These findings suggest that modifications in the aromatic system can lead to enhanced antimicrobial properties .

- Enzyme Interaction Studies : A study explored how fluorinated compounds interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The results indicated that fluorination could modulate enzyme activity, potentially leading to altered pharmacokinetics for drugs containing such groups .

Future Directions

Further research is essential to fully understand the biological activity and potential therapeutic applications of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacological effects and safety profile.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.

- Synthesis of Derivatives : Exploring derivatives with varied substitutions to enhance biological activity and selectivity.

Q & A

Q. Key factors affecting yield :

- Catalyst loading : Pd-based catalysts (1–5 mol%) optimize cross-coupling efficiency.

- Solvent polarity : Tetrahydrofuran (THF) or toluene enhances solubility of silicon-containing intermediates.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate 99:1) is critical for isolating the product .

Advanced: How does the trimethylsilyl group influence the electronic and steric properties of fluorobenzene derivatives in cross-coupling reactions?

Methodological Answer :

The trimethylsilyl (TMS) group acts as both an electron-donating substituent (via σ-π conjugation) and a steric shield , altering reactivity in catalytic systems:

- Electronic effects : The TMS group increases electron density at the para-fluoro position, accelerating electrophilic substitution but reducing oxidative addition rates in Pd-catalyzed reactions .

- Steric effects : The bulky TMS group hinders access to the aromatic ring, requiring ligands like P(o-tol)₃ to stabilize metal intermediates .

Q. Experimental validation :

- Hammett substituent constants (σ) : TMS has a σ value of –0.07, confirming its electron-donating nature.

- X-ray crystallography : Structural data (e.g., C–Si bond length: 1.87 Å) confirm steric bulk, impacting regioselectivity in alkyne coupling reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H NMR : The para-fluoro group causes splitting of aromatic protons (δ 7.2–7.4 ppm, J = 8.5 Hz). The TMS group appears as a singlet at δ 0.3 ppm (9H, Si(CH₃)₃) .

- ¹⁹F NMR : A singlet near δ –110 ppm confirms the absence of adjacent substituent effects .

- GC-MS : Molecular ion peak at m/z 182 (M⁺) with fragmentation patterns (e.g., loss of Si(CH₃)₃, m/z 95) validates purity .

Advanced: How do computational methods (DFT, MD) predict the reactivity of this compound in photochemical reactions?

Q. Methodological Answer :

Q. Experimental corroboration :

- UV-Vis spectra show a bathochromic shift (λₘₐₓ = 265 nm) due to Si–C hyperconjugation .

Basic: What are the documented contradictions in regioselectivity during alkyne coupling reactions with this compound?

Methodological Answer :

Regioselectivity in alkyne couplings (e.g., Sonogashira) depends on competing steric and electronic effects:

Q. Case study :

- Rhodium-catalyzed coupling : With 1-fluoro-4-(p-tolylethynyl)benzene, regioselectivity drops to 1.5:1 (2,3- vs. 2,4-substitution) due to competing steric pathways .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of C–H activation in fluorinated aryl silanes?

Methodological Answer :

Deuterium labeling (C₆D₅ vs. C₆H₅) quantifies KIEs in C–H bond cleavage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.